molecular formula C18H26O2 B8182571 3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde

3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde

Cat. No.: B8182571
M. Wt: 274.4 g/mol
InChI Key: QOIRJJTTWWCRSS-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclohexylmethoxy group, and a benzaldehyde moiety

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The tert-butyl and cyclohexylmethoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving aldehydes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butyl and cyclohexylmethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-2-methoxybenzaldehyde: Similar structure but lacks the cyclohexyl group.

    2-(Cyclohexylmethoxy)benzaldehyde: Similar structure but lacks the tert-butyl group.

    3-(tert-Butyl)benzaldehyde: Lacks both the cyclohexyl and methoxy groups.

Uniqueness

3-(tert-Butyl)-2-(cyclohexylmethoxy)benzaldehyde is unique due to the combination of the tert-butyl and cyclohexylmethoxy groups on the benzaldehyde core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-2-(cyclohexylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-18(2,3)16-11-7-10-15(12-19)17(16)20-13-14-8-5-4-6-9-14/h7,10-12,14H,4-6,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIRJJTTWWCRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCCCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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